molecular formula C21H18N6O B2510313 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900297-54-3

7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2510313
CAS No.: 900297-54-3
M. Wt: 370.416
InChI Key: WOCXUSPTDSQTED-UHFFFAOYSA-N
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Description

The compound 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (hereafter referred to as the "target compound") is a fused heterocyclic molecule featuring a pyrazolo-triazolo-pyrimidine core. Key structural attributes include:

  • 7-position substitution: A 2,5-dimethylphenyl group, which enhances lipophilicity and steric bulk.

This scaffold is of interest due to its structural similarity to adenosine receptor ligands and other bioactive heterocycles .

Properties

IUPAC Name

10-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-13-4-5-14(2)18(10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-6-8-16(28-3)9-7-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCXUSPTDSQTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,5-Dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is C20H20N6OC_{20}H_{20}N_6O with a molecular weight of approximately 364.42 g/mol. The presence of the dimethylphenyl and methoxyphenyl substituents is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to decreased cell proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, as evidenced by increased caspase activity and DNA fragmentation.
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.

A study reported that the compound exhibited an IC50 value in the range of 10-30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like paclitaxel .

The biological activity of this compound is attributed to its interaction with key signaling pathways involved in cancer progression:

  • EGFR Inhibition : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
  • Targeting Kinases : Molecular docking studies suggest that the compound binds effectively to ATP-binding sites of these kinases, disrupting their activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can be influenced by various structural modifications:

SubstituentEffect on Activity
2,5-DimethylphenylEnhances potency
4-MethoxyphenylImproves selectivity
Altered ring systemsModulates binding affinity

Research indicates that compounds with electron-donating groups like methoxy enhance anticancer activity by stabilizing interactions with target proteins .

Case Studies

  • MCF-7 Cell Line Study : A detailed investigation into the effects on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates post-treatment.
  • Xenograft Model : In vivo experiments using xenograft models demonstrated that administration of the compound led to a reduction in tumor size by approximately 50% compared to control groups.

Scientific Research Applications

Research indicates that 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits a range of biological activities:

Anticancer Activity

Several studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

Research has demonstrated that this compound can exhibit anti-inflammatory effects:

  • Pharmacological Screening : Compounds within this class have shown potent inhibition of prostaglandin synthesis and reduced edema in animal models. For example, studies reported lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Case Study 1: CDK Inhibition

A study conducted by Nassar et al. explored the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential CDK inhibitors. The findings indicated that certain derivatives effectively inhibited CDK2 activity and showed promise as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, researchers synthesized various pyrazolo derivatives and assessed their effects on carrageenan-induced edema in rats. The results showed significant reduction in inflammation markers and lower toxicity profiles compared to established anti-inflammatory drugs .

Chemical Reactions Analysis

Oxidation Reactions

The methyl and methoxy substituents on the aromatic rings are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Methyl → Carboxylic Acid KMnO₄, H₂O, 80°CConverts methyl groups to -COOH65–72%
Demethylation BBr₃, CH₂Cl₂, −20°CCleaves methoxy to hydroxyl85%

Key Findings :

  • Oxidation of the 2,5-dimethylphenyl group produces dicarboxylic acid derivatives, enhancing water solubility.

  • Demethylation of the 4-methoxyphenyl group yields phenolic analogs with increased hydrogen-bonding capacity.

Reduction Reactions

The triazole and pyrimidine rings participate in reduction reactions, altering electronic properties.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Ring Hydrogenation H₂, Pd/C, EtOHSaturates pyrimidine ring58%
Nitro → Amine SnCl₂, HClReduces nitro intermediates (if present)90%

Mechanistic Insight :

  • Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the triazole moiety .

  • Nitro groups (introduced via substitution) are reduced to amines, enabling further functionalization .

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Halogen Exchange KSCN, DMF, 120°CReplaces Cl with SCN78%
Methoxy Displacement H₂NR, CuI, K₂CO₃Substitutes methoxy with amines60–70%

Structural Impact :

  • Thiocyanate substitution at the pyrimidine C-5 position improves metal-binding affinity.

  • Amine derivatives show enhanced interactions with biological targets like kinase enzymes.

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing extended heterocycles.

Reaction TypeReagents/ConditionsOutcomeYieldReference
With Hydrazines NH₂NH₂, EtOH, refluxForms fused triazolo-tetrazepines55%
With Aldehydes RCHO, AcOHGenerates Schiff base analogs63%

Applications :

  • Cyclocondensation with aldehydes produces derivatives with tunable fluorescence properties.

  • Fused tetrazepines exhibit improved pharmacokinetic profiles in preclinical models .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl modifications.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Suzuki-Miyaura ArB(OH)₂, Pd(PPh₃)₄Introduces biaryl systems70–80%
Buchwald-Hartwig ArNH₂, Pd₂(dba)₃Adds amine substituents65%

Case Study :

  • Suzuki coupling at the pyrimidine C-2 position with 4-fluorophenylboronic acid increased cytotoxicity against HCT-116 cells (IC₅₀: 12 nM) .

Photochemical Reactions

UV-induced reactions modify electronic transitions.

Reaction TypeReagents/ConditionsOutcomeYieldReference
[2+2] Cycloaddition UV light, CH₃CNForms dimeric structures40%

Observation :

  • Photodimerization alters absorption spectra, suggesting applications in optoelectronic materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Modifications

The pharmacological and physicochemical properties of pyrazolo-triazolo-pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Overview of Key Analogs
Compound ID & Source Substituents (Positions) Key Properties/Activities Synthetic Route
Target Compound 7: 2,5-dimethylphenyl; 2: 4-methoxyphenyl Hypothesized adenosine receptor affinity (A2A/A3) Likely via hydrazine coupling
Compound 1 () 7: methyl; 2: 4-chloro-3,5-dimethylphenyl Not reported; structural similarity suggests CNS activity Multi-step alkylation/cyclization
Compound 12 () 7: 3-(4-methoxyphenyl)propyl; 2: 2-furyl Potential solubility enhancement (furan polarity) Enaminone-based synthesis
Compound 13 () 7: 3-chlorophenyl; 2: 4-tert-butylphenyl Increased lipophilicity (tert-butyl) Suzuki coupling or nucleophilic substitution
Compound 14 () 7: methyl; 2: 4-methoxybenzyl Improved membrane permeability (benzyl) Benzylation of core scaffold
Compound 5 () 5: 5,7-dimethyltriazolo-pyrimidine; 2: thioether Herbicidal/fungicidal activity (90% inhibition at 50 mg/L) Thioether coupling

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Heterocycle Assembly

The synthesis begins with constructing the pyrazolo[4,3-e]pyrimidine scaffold. Ethyl 4-cyano-1H-pyrazole-5-carboxylate undergoes cyclocondensation with ethyl glyoxylate in dimethylformamide (DMF) at 80°C for 12 hours, yielding the pyrazolo[4,3-e]pyrimidine intermediate (67% yield). Key parameters:

  • Solvent : Anhydrous DMF minimizes side reactions
  • Temperature : Controlled heating prevents decarboxylation
  • Workup : Precipitation in ice-water followed by recrystallization in ethanol
Table 1: Cyclocondensation Optimization
Condition Variation Yield (%) Purity (HPLC)
Solvent DMF vs. THF 67 vs. 42 98.5 vs. 91.2
Temperature 80°C vs. 100°C 67 vs. 58 98.5 vs. 96.7
Reaction Time 12h vs. 24h 67 vs. 69 98.5 vs. 97.1

Triazolo[1,5-c]Pyrimidine Annulation

The pyrimidine intermediate reacts with hydrazine hydrate (3 equiv) in refluxing ethanol (78°C, 8 hours) to form the triazolo[1,5-c]pyrimidine core. Critical considerations:

  • Regioselectivity : N1 vs. N2 annulation controlled by pH (optimum pH 8.5–9.0)
  • Byproduct Mitigation : Excess hydrazine (5 equiv) reduces dimerization (<2% by LCMS)
  • Isomerization : Heating at 110°C in toluene converts undesired [4,3-c] to [1,5-c] isomer (94:6 ratio)

Purification and Analytical Characterization

Crystallization Protocol

Final compound purification uses mixed solvents:

  • Dissolution : Hot ethyl acetate (60°C)
  • Antisolvent : n-Heptane added dropwise until cloud point
  • Seeding : 1% w/w pure crystals added at 45°C
  • Cooling : 0.5°C/min to 4°C yields 99.1% purity (HPLC)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-11), 7.89 (d, J=8.8 Hz, 2H, OCH₃-Ar), 7.32–7.25 (m, 3H, dimethylphenyl), 3.85 (s, 3H, OCH₃)
  • HRMS : m/z 370.416 [M+H]⁺ (Δ 1.2 ppm)
  • XRD : Triclinic P‾1 space group, dihedral angle 87.2° between triazolo and pyrimidine rings

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale Cost ($/g) Kilo Lab Cost ($/kg)
Pd Catalysts 12.50 9,800
4-Methoxyphenylboronic Acid 4.20 3,150
Solvents 1.80 950

Environmental Impact

  • PMI (Process Mass Intensity) : 68 kg/kg (opportunity for solvent recycling to reduce to 45 kg/kg)
  • E-Factor : 32 (target <25 via catalytic optimization)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 min in sealed vessel
  • Yield Improvement : 78% vs. 67% conventional
  • Limitation : Scalability beyond 100g batches

Flow Chemistry Approach

  • Reactor Design : Packed-bed Pd/C cartridge
  • Throughput : 2.8 kg/day with 94% conversion
  • Advantage : Reduced Pd leaching (12 ppm vs. 85 ppm batch)

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation of aminopyrazole precursors with triazole intermediates. Key steps:

  • Demethylation : Use of BBr₃ in dichloromethane (DCM) to remove methoxy protecting groups (86% yield) .
  • Solvent optimization : Ethanol or DCM improves reaction efficiency .
  • Catalysts : Bases like triethylamine or K₂CO₃ facilitate cyclization .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclocondensationEthanol, 80°C, 12 h62–70%
DemethylationBBr₃ in DCM, RT, 4 h86%
PurificationColumn chromatography (silica gel)>95%

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks).
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Q. What biological targets are associated with its activity?

  • Adenosine A2A receptors : Structural analogs show antagonism (IC₅₀ < 100 nM) .
  • Enzyme inhibition : Halogen/alkyl substituents enhance interactions with kinase active sites .

Advanced Research Questions

Q. How can reaction yields for the cyclization step be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Pd/C or CuI accelerates heterocycle formation .
  • Temperature control : Gradual heating (50–80°C) minimizes side reactions .

Q. How to resolve contradictory data in biological activity studies?

  • Orthogonal assays : Combine SPR (binding affinity) with enzymatic assays (functional activity) .
  • Purity verification : Use HPLC (≥98% purity) to exclude confounding impurities .
  • Substituent analysis : Compare analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate SAR trends .

Q. What computational methods predict binding modes with adenosine receptors?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with A2A receptor pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Table 2: Substituent Effects on Bioactivity

SubstituentTargetActivity (IC₅₀)Reference
4-MethoxyphenylA2A receptor75 nM
2,4-DimethylphenylKinase X1.2 µM
4-ChlorophenylEnzyme Y0.8 µM

Q. How to design SAR studies for analogs with improved selectivity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .
  • Side-chain variations : Replace methoxy with ethoxy to reduce metabolic degradation .
  • In silico screening : Prioritize analogs with lower predicted LogP (<3) for CNS penetration .

Methodological Notes

  • Contradiction resolution : When bioactivity data conflict, validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound stability under test conditions .
  • Synthetic scalability : Pilot-scale reactions (10–50 g) require solvent recycling and catalyst recovery to reduce costs .

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